![molecular formula C25H21NO3S2 B4850479 5-[2-(3-phenoxypropoxy)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4850479.png)
5-[2-(3-phenoxypropoxy)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
5-[2-(3-phenoxypropoxy)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one, also known as PTTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PTTB is a thiazolidinone derivative, which possesses a unique structure that allows it to interact with various biological targets.
Mechanism of Action
5-[2-(3-phenoxypropoxy)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one exerts its biological effects by interacting with various molecular targets, including enzymes and receptors. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. 5-[2-(3-phenoxypropoxy)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one also activates the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in glucose metabolism and lipid homeostasis.
Biochemical and Physiological Effects:
5-[2-(3-phenoxypropoxy)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one has been shown to exert various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. The compound has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Advantages and Limitations for Lab Experiments
5-[2-(3-phenoxypropoxy)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one has several advantages for laboratory experiments, including its relatively simple synthesis, high stability, and low toxicity. However, the compound is highly insoluble in water, which can limit its use in certain experimental settings.
Future Directions
There are several future directions for research on 5-[2-(3-phenoxypropoxy)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one, including the development of more effective synthetic methods, the identification of additional molecular targets, and the evaluation of its potential therapeutic applications in various diseases. Additionally, further studies are needed to assess the safety and efficacy of 5-[2-(3-phenoxypropoxy)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one in animal and human models.
Scientific Research Applications
5-[2-(3-phenoxypropoxy)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. The compound has been shown to possess anti-inflammatory, antioxidant, and anti-tumor properties, making it a promising candidate for drug development.
properties
IUPAC Name |
(5E)-5-[[2-(3-phenoxypropoxy)phenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO3S2/c27-24-23(31-25(30)26(24)20-11-3-1-4-12-20)18-19-10-7-8-15-22(19)29-17-9-16-28-21-13-5-2-6-14-21/h1-8,10-15,18H,9,16-17H2/b23-18+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHNSGNHPMLBPJ-PTGBLXJZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3OCCCOC4=CC=CC=C4)SC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CC=C3OCCCOC4=CC=CC=C4)/SC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[[2-(3-phenoxypropoxy)phenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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